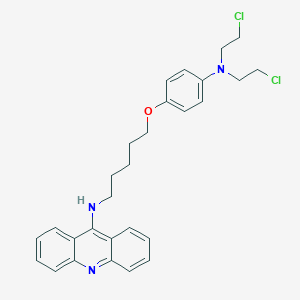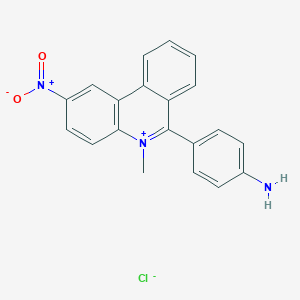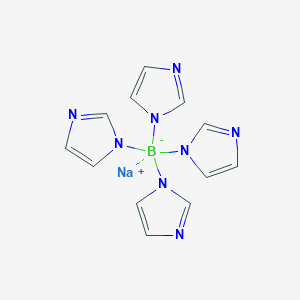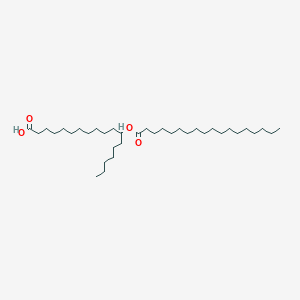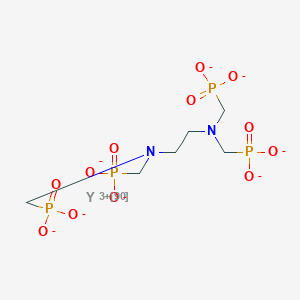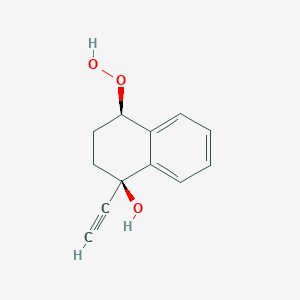
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol (EHPTN) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EHPTN is a member of the naphthol family, which is widely used in the pharmaceutical industry for the synthesis of various drugs. EHPTN is a highly reactive molecule that can undergo various chemical reactions, making it an excellent candidate for research purposes.
Mechanism Of Action
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol is a highly reactive molecule that can undergo various chemical reactions, including radical reactions. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can act as a radical initiator, which can initiate polymerization reactions. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can also undergo free radical reactions with various compounds, leading to the formation of new compounds.
Biochemical And Physiological Effects
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can induce oxidative stress in cells, leading to cell death. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has also been shown to have anti-inflammatory properties and has been used in the synthesis of various anti-inflammatory agents.
Advantages And Limitations For Lab Experiments
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has several advantages for lab experiments, including its high reactivity and versatility. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be used as a radical initiator in polymerization reactions, making it an excellent candidate for the synthesis of various polymers. However, 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol is highly reactive and can be unstable, making it challenging to handle and store.
Future Directions
There are several future directions for the use of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol in scientific research. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be further studied for its biochemical and physiological effects, including its potential use as an anti-cancer agent. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can also be used in the synthesis of various drugs, including anti-inflammatory agents and antibiotics. Further studies can also be conducted to optimize the synthesis of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol and to improve its stability and handling properties.
In conclusion, 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol is a highly reactive and versatile compound that has potential applications in scientific research. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be synthesized through various methods and can be used as a radical initiator in polymerization reactions. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has several advantages for lab experiments but can be challenging to handle and store due to its high reactivity and instability. Further studies can be conducted to explore the potential applications of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol in scientific research and to optimize its synthesis and handling properties.
Synthesis Methods
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be synthesized through several methods, including the reaction of 1,2,3,4-tetrahydro-1-naphthol with hydrogen peroxide and acetic acid in the presence of a palladium catalyst. This method yields 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol with high purity and yield. The synthesis of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can also be achieved through the reaction of 1,2,3,4-tetrahydro-1-naphthol with tert-butyl hydroperoxide in the presence of a copper (II) catalyst.
Scientific Research Applications
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has a wide range of applications in scientific research, including its use as a radical initiator in polymerization reactions. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has been used in the synthesis of various polymers, including polyacrylamide and polyvinyl alcohol. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has also been used as a starting material for the synthesis of various drugs, including anti-inflammatory and anti-cancer agents.
properties
CAS RN |
118150-57-5 |
|---|---|
Product Name |
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol |
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(1R,4R)-1-ethynyl-4-hydroperoxy-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H12O3/c1-2-12(13)8-7-11(15-14)9-5-3-4-6-10(9)12/h1,3-6,11,13-14H,7-8H2/t11-,12+/m1/s1 |
InChI Key |
NHISTEWCIIGMKR-NEPJUHHUSA-N |
Isomeric SMILES |
C#C[C@@]1(CC[C@H](C2=CC=CC=C21)OO)O |
SMILES |
C#CC1(CCC(C2=CC=CC=C21)OO)O |
Canonical SMILES |
C#CC1(CCC(C2=CC=CC=C21)OO)O |
synonyms |
1-ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol EHTN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



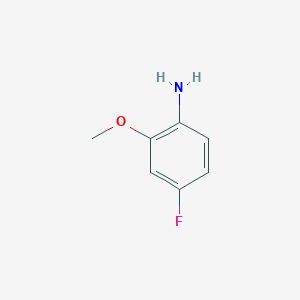
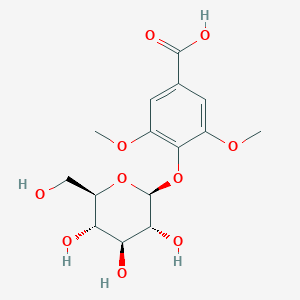
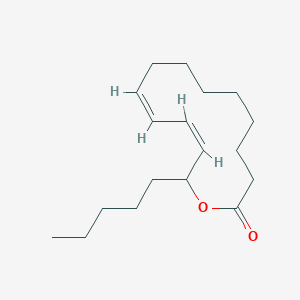

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
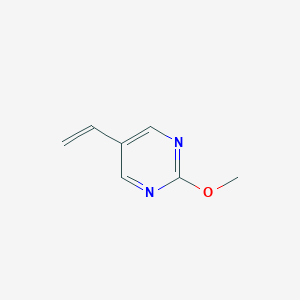
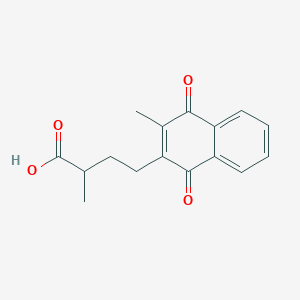
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
